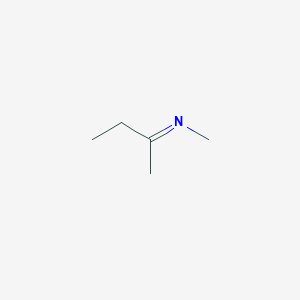
3-Nitro-4-propylbenzoic acid
Übersicht
Beschreibung
3-Nitro-4-propylbenzoic acid is a chemical compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 . It is a powder at room temperature .
Physical And Chemical Properties Analysis
3-Nitro-4-propylbenzoic acid is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Biological Analysis : A water-soluble aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), which is a derivative of nitrobenzoic acid, has been used for determining sulfhydryl groups in biological materials. This compound reacts with blood, suggesting its potential in biological analysis and research (Ellman, 1959).
Anticonvulsant Activity : Studies on Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid showed unique bonding features and physical properties, including anticonvulsant activities. This indicates the potential of 3-nitro-4-propylbenzoic acid derivatives in medicinal chemistry (D'angelo et al., 2008).
Luminescence Sensitization : Thiophenyl-derivatized nitrobenzoic acid ligands, similar in structure to 3-Nitro-4-propylbenzoic acid, have been evaluated as potential sensitizers of Eu(III) and Tb(III) luminescence in both solution and solid-state species. This research opens avenues for applications in luminescence-based technologies (Viswanathan & Bettencourt-Dias, 2006).
Organometallic Chemistry : In the synthesis of chiral PCN pincer palladium(II) and nickel(II) complexes, a derivative of 3-nitrobenzoic acid was used. These complexes have applications in asymmetric synthesis and catalysis (Yang et al., 2011).
Solubility Analysis : The solubility of 3-methyl-4-nitrobenzoic acid, a close relative of 3-Nitro-4-propylbenzoic acid, has been studied in various solvents. This research contributes to our understanding of the solubility properties of nitrobenzoic acids, which is important in pharmaceutical and chemical industries (Acree et al., 2017).
Photoluminescence and Gas Sensor Properties : In the synthesis of WO3 nanoplates, p-nitrobenzoic acid was used as a structure-directing agent. This study explores the potential of nitrobenzoic acids in the development of materials with specific photoluminescence and gas sensing properties (Su et al., 2010).
Luminescent Lanthanide Ion-Based Coordination Polymers : Nitrobenzoic acid ligands have been used in the formation of luminescent lanthanide ion-based coordination polymers. These compounds, which include derivatives similar to 3-Nitro-4-propylbenzoic acid, are studied for their potential in luminescent materials (de Bettencourt-Dias & Viswanathan, 2006).
Photochemistry for Photolabeling : The photochemistry of nitrobenzoyl azides, closely related to 3-Nitro-4-propylbenzoic acid, has been explored for their potential in photolabeling applications. These compounds could be used for labeling lipophilic sites (Woelfle et al., 1988).
Safety and Hazards
The safety information for 3-Nitro-4-propylbenzoic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Eigenschaften
IUPAC Name |
3-nitro-4-propylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-3-7-4-5-8(10(12)13)6-9(7)11(14)15/h4-6H,2-3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRWLPVXYJGNTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-propylbenzoic acid | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B177728.png)










![1-[2-(2-Hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B177758.png)